(4-Ethyloxan-4-yl)methanamine hydrochloride
Overview
Description
(4-Ethyloxan-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of oxane, a six-membered heterocyclic compound containing one oxygen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyloxan-4-yl)methanamine hydrochloride typically involves the reaction of 4-ethyloxan with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and advanced purification techniques ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyloxan-4-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced to form different amines.
Substitution: The compound can undergo substitution reactions where the ethyl group or the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amines. Substitution reactions can result in a variety of substituted oxane derivatives .
Scientific Research Applications
(4-Ethyloxan-4-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (4-Ethyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyloxan-4-yl)methanamine hydrochloride
- (2-Methyloxan-4-yl)methanamine hydrochloride
- (4-Ethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Uniqueness
(4-Ethyloxan-4-yl)methanamine hydrochloride is unique due to its specific ethyl substitution on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(4-ethyloxan-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h2-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVDSYTYRPVBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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